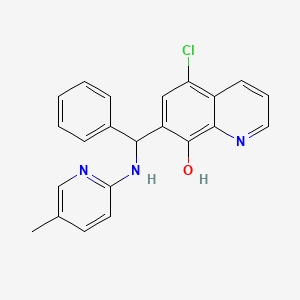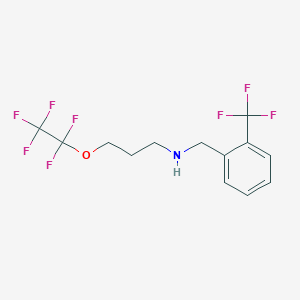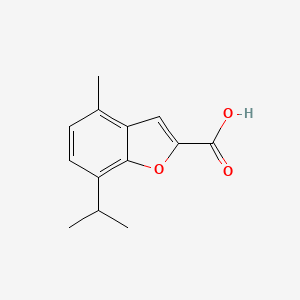
2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This particular compound is characterized by the presence of a benzofuran ring with a carboxylic acid group, a methyl group at the 4-position, and an isopropyl group at the 7-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-hydroxybenzaldehyde derivatives with suitable carboxylic acids can yield the desired benzofuran derivative. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method could be the catalytic hydrogenation of benzofuran derivatives followed by functional group modifications to introduce the desired substituents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular signaling pathways can result in the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Benzofuran-2-carboxylic acid: Similar in structure but lacks the methyl and isopropyl groups.
2-Benzofurancarboxylic acid, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, methyl ester: Contains additional methyl groups and a methyl ester functional group.
Uniqueness: 2-Benzofurancarboxylic acid, 4-methyl-7-(1-methylethyl)- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methyl and isopropyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
Propriétés
Numéro CAS |
95835-76-0 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
4-methyl-7-propan-2-yl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H14O3/c1-7(2)9-5-4-8(3)10-6-11(13(14)15)16-12(9)10/h4-7H,1-3H3,(H,14,15) |
Clé InChI |
GEQOOBAUBUWKJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(OC2=C(C=C1)C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)

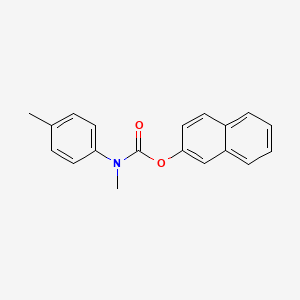

![1-[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]-4-methylpiperazine](/img/structure/B12119885.png)
![Benzoic acid, 4-[[(tetrahydro-2-furanyl)methoxy]methyl]-, methyl ester](/img/structure/B12119896.png)

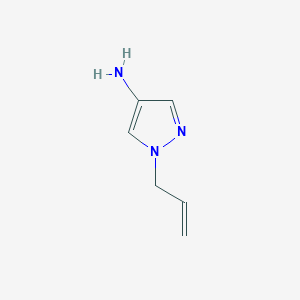
amine](/img/structure/B12119906.png)
